Cas no 118631-34-8 (3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE)

3-Chloro-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound featuring a triazolone core with chloro, methyl, and phenyl substituents. This structure imparts reactivity suitable for applications in pharmaceutical and agrochemical synthesis, particularly as an intermediate in the development of biologically active molecules. The presence of both chloro and phenyl groups enhances its utility in nucleophilic substitution and cross-coupling reactions. Its stability under standard conditions and well-defined chemical properties make it a reliable building block for research and industrial processes. The compound is typically handled under controlled conditions due to its potential reactivity, ensuring consistent performance in synthetic workflows.
3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE structure
118631-34-8 structure
Product name:3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
CAS No:118631-34-8
MF:C9H8ClN3O
Molecular Weight:209.632320404053
CID:4576320
PubChem ID:14292613

3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE 化学的及び物理的性質

名前と識別子

    • 3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
    • インチ: 1S/C9H8ClN3O/c1-12-9(14)13(8(10)11-12)7-5-3-2-4-6-7/h2-6H,1H3
    • InChIKey: AYXDDSTZPWUOPC-UHFFFAOYSA-N
    • SMILES: N1=C(Cl)N(C2=CC=CC=C2)C(=O)N1C

計算された属性

  • 精确分子量: 209.0355896g/mol
  • 同位素质量: 209.0355896g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 273
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 35.9Ų

3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM467856-1g
3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
118631-34-8 95%+
1g
$822 2023-02-03
Chemenu
CM467856-250mg
3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
118631-34-8 95%+
250mg
$353 2023-02-03
Enamine
EN300-1609072-2.5g
3-chloro-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one
118631-34-8 95%
2.5g
$1454.0 2023-11-13
Enamine
EN300-1609072-1g
3-chloro-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one
118631-34-8 95%
1g
$743.0 2023-11-13
Aaron
AR01DZ5W-500mg
3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
118631-34-8 95%
500mg
$822.00 2025-02-10
Aaron
AR01DZ5W-5g
3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
118631-34-8 95%
5g
$2984.00 2023-12-16
Aaron
AR01DZ5W-10g
3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
118631-34-8 95%
10g
$4413.00 2023-12-16
A2B Chem LLC
AX30616-250mg
3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
118631-34-8 95%
250mg
$422.00 2024-04-20
A2B Chem LLC
AX30616-5g
3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
118631-34-8 95%
5g
$2301.00 2024-04-20
A2B Chem LLC
AX30616-100mg
3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
118631-34-8 95%
100mg
$306.00 2024-04-20

3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE 関連文献

3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONEに関する追加情報

Recent Advances in the Study of 3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE (CAS: 118631-34-8)

The compound 3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE (CAS: 118631-34-8) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This heterocyclic compound, featuring a triazolone core, has been investigated for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Recent studies have focused on optimizing its synthesis, elucidating its mechanism of action, and exploring its therapeutic potential.

A 2023 study published in the Journal of Medicinal Chemistry reported a novel synthetic route for 3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE, which improved yield and purity compared to traditional methods. The researchers utilized a one-pot condensation reaction under mild conditions, reducing the need for hazardous reagents. This advancement is expected to facilitate large-scale production and further pharmacological evaluation of the compound.

In terms of biological activity, a recent Bioorganic & Medicinal Chemistry Letters article highlighted the compound's potent inhibitory effects against specific bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study proposed that the chloro and phenyl substituents play a crucial role in enhancing membrane permeability and target binding. Molecular docking simulations suggested that the compound interacts with key bacterial enzymes involved in cell wall synthesis.

Another significant development was reported in a 2024 European Journal of Pharmacology paper, which investigated the anti-inflammatory properties of 3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE. The compound demonstrated selective inhibition of cyclooxygenase-2 (COX-2) with minimal effects on COX-1, suggesting potential as a safer alternative to traditional NSAIDs. In vivo studies showed reduced edema in animal models without significant gastrointestinal side effects.

Current research directions include structural modifications to enhance bioavailability and target specificity. A team at the University of Cambridge recently published computational studies predicting improved pharmacokinetic profiles for derivatives with substituted phenyl rings. These theoretical findings are being experimentally validated in several ongoing preclinical studies.

While promising, challenges remain in the development of 3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE as a therapeutic agent. Further studies are needed to fully characterize its toxicity profile and potential drug-drug interactions. Nevertheless, the compound represents an important scaffold for future drug discovery efforts in multiple therapeutic areas.

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